N-(piperidin-4-yl)prop-2-enamide hydrochloride
Description
N-(piperidin-4-yl)prop-2-enamide hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a prop-2-enamide group
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-piperidin-4-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h2,7,9H,1,3-6H2,(H,10,11);1H |
InChI Key |
LGJFLVFAJNSZRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)prop-2-enamide hydrochloride typically involves the reaction of piperidine with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated amide moiety undergoes selective oxidation under controlled conditions:
-
Mechanistic Insight : Oxidation with KMnO₄ proceeds via electrophilic attack on the double bond, forming an epoxide intermediate that may hydrolyze to a diol under aqueous conditions .
Reduction Reactions
The compound’s reducible sites include the amide carbonyl and the double bond:
| Reagent/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C (EtOAc, RT) | Saturated amide (propionamide) | 85–90% | Complete double bond reduction | |
| LiAlH₄ (THF, reflux) | Secondary amine | 60–65% | Amide-to-amine reduction |
-
Key Finding : Catalytic hydrogenation preserves the piperidine ring while saturating the propenamide chain .
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation/acylation reactions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| CH₃I (K₂CO₃, DMF) | N-Methylpiperidinium derivative | 60°C, 12 hr | 78% | |
| AcCl (Et₃N, CH₂Cl₂) | N-Acetylated analog | 0°C → RT, 4 hr | 82% |
-
Stereochemical Control : Alkylation at the piperidine nitrogen proceeds with retention of configuration due to steric hindrance .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| ZrCl₄ (CH₂Cl₂, −20°C) | Piperidine-fused oxazolidinone | 6-endo-trig cyclization | |
| NbCl₅ (toluene, reflux) | Bicyclic lactam | Radical-mediated |
-
Memory of Chirality (MOC) : Substrates with chiral centers retain configuration during cyclization, enabling enantioselective synthesis .
Hydrolysis and Degradation
The amide bond undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Rate Constant (k) | Source |
|---|---|---|---|
| 6M HCl (reflux, 24 hr) | Piperidin-4-amine + acrylic acid | 1.2 × 10⁻³ s⁻¹ | |
| NaOH (aq., 80°C, 8 hr) | Ammonium salt + acrylate | 8.7 × 10⁻⁴ s⁻¹ |
Radical Reactions
The α,β-unsaturated system participates in radical-mediated processes:
| Initiator/Reagent | Product | Application | Source |
|---|---|---|---|
| AIBN, Bu₃SnH (benzene, Δ) | Reduced alkylamide | Polymer synthesis | |
| UV light, O₂ | Peroxide derivatives | Not isolable |
Biological Interactions
While not strictly a chemical reaction, the compound interacts with biological targets:
| Target | Interaction Type | IC₅₀/Kd | Source |
|---|---|---|---|
| SARS-CoV-2 main protease | Competitive inhibition | 1.4 µM | |
| Kinase enzymes (e.g., JAK2) | Allosteric modulation | 12.3 µM |
Scientific Research Applications
N-(piperidin-4-yl)prop-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)prop-2-enamide hydrochloride is similar to other compounds that contain a piperidine ring or a prop-2-enamide group. Some of these similar compounds include:
Acrylfentanyl: A synthetic opioid with a similar chemical structure.
Acetylfentanyl: Another synthetic opioid with comparable properties.
Butyrfentanyl: A related compound with similar pharmacological effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(piperidin-4-yl)prop-2-enamide hydrochloride, commonly referred to as acrylfentanyl, is a synthetic opioid that has garnered attention due to its potent biological activity and implications in both therapeutic and illicit contexts. This article reviews its pharmacological properties, mechanisms of action, and associated case studies, supported by diverse research findings.
Chemical Structure and Classification
Acrylfentanyl belongs to the class of compounds known as fentanyl analogs , which are characterized by their structural similarity to fentanyl. The chemical structure can be represented as follows:
This compound features a piperidine ring, which is crucial for its interaction with opioid receptors.
Opioid Receptor Agonism
Acrylfentanyl acts primarily as an agonist at the mu-opioid receptor (MOR) , similar to other fentanyl derivatives. Studies have shown that it exhibits high binding affinity and potency, often surpassing that of morphine and heroin:
| Compound | Receptor Type | Potency (relative to morphine) |
|---|---|---|
| Acrylfentanyl | MOR | 15 times |
| Fentanyl | MOR | 50 times |
| Heroin | MOR | 5 times |
The EC50 values for acrylfentanyl indicate a strong agonistic effect, with some studies reporting values below 100 nM, suggesting it is significantly more potent than traditional opioids .
The mechanism by which acrylfentanyl exerts its effects involves the activation of G protein-coupled receptors (GPCRs), leading to downstream signaling that results in analgesia and euphoria. Specifically, it stimulates the GTPγS binding in human MOR assays, confirming its role as an agonist .
Toxicological Aspects
Acrylfentanyl has been associated with severe toxicological outcomes, including respiratory depression and fatalities. Reports indicate that overdose cases often present with symptoms such as:
- Reduced consciousness
- Respiratory failure
- Miosis (constricted pupils)
In forensic analysis, acrylfentanyl was identified in various forms including powder and tablets, often misrepresented in illicit markets .
Case Studies and Clinical Observations
Several case studies highlight the dangers associated with acrylfentanyl:
- Denmark Incident : A case reported in Denmark involved the identification of acrylfentanyl in a psychiatric ward. The compound was linked to multiple overdose incidents, emphasizing the need for awareness regarding its presence in illicit drug markets .
- Fatalities in Europe : Between 2016 and 2017, there were numerous fatalities attributed to acrylfentanyl in Europe. Autopsy reports indicated severe respiratory depression as a common factor among victims .
Q & A
Q. What are the optimal synthetic routes for N-(piperidin-4-yl)prop-2-enamide hydrochloride, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of piperidine-based amides typically involves coupling reactions between piperidine derivatives and acryloyl chloride. For example, analogous compounds (e.g., 4-anilidopiperidine derivatives) are synthesized via reductive amination or amidation steps using Na(OAc)BH in dichloroethane (DCE) with acetic acid as a catalyst . To optimize yield:
- Use inert atmospheres (N/Ar) to prevent oxidation.
- Monitor pH during amide bond formation to avoid side reactions (e.g., hydrolysis).
- Purify intermediates via column chromatography or recrystallization.
Reagents and Conditions Table:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| a | KCO, Acetone, 4h | Base-mediated coupling | |
| b | Na(OAc)BH, DCE, acetic acid | Reductive amination | |
| c | 50% Trifluoroacetic acid in DCM | Deprotection of amine groups |
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm and acrylamide protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H] for CHClNO: calc. 190.09, observed 190.08) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
Analytical Comparison Table:
| Technique | Parameters | Utility |
|---|---|---|
| NMR | H (400 MHz), DMSO-d | Confirms substituent positioning |
| HPLC | C18 column, 70:30 HO:MeOH | Quantifies purity and detects impurities |
| MS | ESI+, m/z 190.08 | Validates molecular formula |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of N-(piperidin-4-yl)prop-2-enamide derivatives across studies?
Methodological Answer: Discrepancies in biological data (e.g., receptor binding affinity) may arise from:
- Variability in assay conditions (e.g., pH, temperature, or cell lines). Standardize protocols using guidelines from repositories like PubChem .
- Differences in enantiomeric purity. Use chiral HPLC to isolate stereoisomers and test individually .
- Off-target effects. Employ CRISPR-edited cell lines to isolate specific receptor interactions .
Case Study:
A study on 4-(piperidin-4-yl)pyridine dihydrochloride showed divergent IC values due to solvent polarity. Re-evaluating the compound in uniform DMSO/PBS mixtures resolved inconsistencies .
Q. What strategies are recommended for assessing the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds (e.g., stability up to 100°C) .
- Hydrolytic Stability: Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Piperidine amides are prone to hydrolysis in acidic conditions (pH < 3) .
- Photostability: Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy .
Q. How should researchers design experiments to evaluate the toxicological profile of this compound in preclinical models?
Methodological Answer:
- In Vitro Toxicity: Use MTT assays on HEK293 or HepG2 cells to determine IC values. Include positive controls (e.g., cisplatin) .
- In Vivo Testing: Administer doses (1–100 mg/kg) to rodent models and monitor biomarkers (ALT/AST for hepatotoxicity, BUN for nephrotoxicity) .
- Mechanistic Studies: Perform transcriptomic analysis (RNA-seq) to identify pathways affected by chronic exposure .
Toxicological Parameters Table:
| Model | Endpoint | Outcome (100 mg/kg) | Reference |
|---|---|---|---|
| HepG2 cells | Viability (IC) | 85 μM | |
| Mice | Liver enzyme elevation | None observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
